molecular formula C8H11BrClNO B2641996 2-Bromo-3-methoxy-N-methylaniline;hydrochloride CAS No. 2375262-09-0

2-Bromo-3-methoxy-N-methylaniline;hydrochloride

Cat. No.: B2641996
CAS No.: 2375262-09-0
M. Wt: 252.54
InChI Key: SPVQTPNKBIYKOV-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl and a molecular weight of 252.54 g/mol . It is a derivative of aniline, where the aniline ring is substituted with bromine, methoxy, and N-methyl groups. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methoxy-N-methylaniline;hydrochloride can be synthesized through a multi-step process involving the bromination, methylation, and methoxylation of aniline derivatives. One common method involves the reduction of 2-bromoformylanilide . The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the aniline ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. This includes maintaining specific temperatures, pressures, and concentrations of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-methoxy-N-methylaniline;hydrochloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methoxy-N-methylaniline;hydrochloride is unique due to the specific combination of bromine, methoxy, and N-methyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-3-methoxy-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVQTPNKBIYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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